3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide
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Overview
Description
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a synthetic organic compound with the molecular formula C20H23N2SBr It is a thiazolium salt, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the thiazole nitrogen with tert-butylamine and subsequent bromination to form the thiazolium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of biologically active thiazole derivatives, which may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzylthiazolium Bromide: Similar structure but lacks the tert-butylamino group.
Phenylthiazolium Bromide: Similar structure but lacks the benzyl group.
Thiazolium Bromide: Basic thiazolium structure without additional substituents.
Uniqueness
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is unique due to the presence of both benzyl and phenyl groups, as well as the tert-butylamino substituent. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S.BrH/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAXGVGQQRKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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